Cas no 858468-08-3 (4,7-Dichloroquinolin-3-amine)

4,7-Dichloroquinolin-3-amine is a chlorinated quinoline derivative with significant utility in organic synthesis and pharmaceutical research. Its structure, featuring dichloro substitutions at the 4 and 7 positions and an amine group at the 3 position, makes it a versatile intermediate for constructing complex heterocyclic compounds. The electron-withdrawing chlorine atoms enhance reactivity, facilitating nucleophilic substitution and metal-catalyzed coupling reactions. This compound is particularly valued for its role in developing bioactive molecules, including potential antimicrobial and anticancer agents. High purity grades ensure consistent performance in research applications. Its stability under standard conditions further supports its use in multi-step synthetic processes.
4,7-Dichloroquinolin-3-amine structure
4,7-Dichloroquinolin-3-amine structure
Product name:4,7-Dichloroquinolin-3-amine
CAS No:858468-08-3
MF:C9H6Cl2N2
MW:213.063339710236
MDL:MFCD24627866
CID:1094193
PubChem ID:57447004

4,7-Dichloroquinolin-3-amine Chemical and Physical Properties

Names and Identifiers

    • 4,7-Dichloroquinolin-3-amine
    • SCHEMBL2708504
    • 858468-08-3
    • SB72019
    • LH0057
    • MDL: MFCD24627866
    • Inchi: InChI=1S/C9H6Cl2N2/c10-5-1-2-6-8(3-5)13-4-7(12)9(6)11/h1-4H,12H2
    • InChI Key: XMHVDBNCALGNEV-UHFFFAOYSA-N
    • SMILES: C1=CC2=C(C(=CN=C2C=C1Cl)N)Cl

Computed Properties

  • Exact Mass: 211.9908036g/mol
  • Monoisotopic Mass: 211.9908036g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 189
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 38.9Ų
  • XLogP3: 2.9

4,7-Dichloroquinolin-3-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1744117-1g
4,7-Dichloroquinolin-3-amine
858468-08-3 98%
1g
¥6860.00 2024-07-28
Crysdot LLC
CD11043260-1g
4,7-Dichloroquinolin-3-amine
858468-08-3 95+%
1g
$880 2024-07-18
Chemenu
CM143420-1g
4,7-dichloroquinolin-3-amine
858468-08-3 95%
1g
$*** 2023-05-29
Chemenu
CM143420-1g
4,7-dichloroquinolin-3-amine
858468-08-3 95%
1g
$830 2021-08-05
eNovation Chemicals LLC
D555493-1g
3-Amino-4,7-dichloroquinoline
858468-08-3 95%
1g
$595 2025-02-20
eNovation Chemicals LLC
D555493-1g
3-Amino-4,7-dichloroquinoline
858468-08-3 95%
1g
$595 2025-02-21
Alichem
A189006687-1g
4,7-Dichloroquinolin-3-amine
858468-08-3 95%
1g
$742.56 2023-08-31
eNovation Chemicals LLC
D555493-1g
3-Amino-4,7-dichloroquinoline
858468-08-3 95%
1g
$595 2024-05-23

Additional information on 4,7-Dichloroquinolin-3-amine

Professional Introduction to 4,7-Dichloroquinolin-3-amine (CAS No. 858468-08-3)

4,7-Dichloroquinolin-3-amine, identified by the Chemical Abstracts Service registry number CAS No. 858468-08-3, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the quinoline derivatives family, a class of molecules known for their diverse biological activities and utility in drug development. The presence of chlorine substituents at the 4th and 7th positions, along with an amine group at the 3rd position, imparts unique electronic and steric properties that make it a valuable scaffold for designing novel therapeutic agents.

The structural features of 4,7-Dichloroquinolin-3-amine contribute to its potential as an intermediate in the synthesis of various pharmacologically active compounds. Quinoline derivatives have a long history of use in medicine, with several well-known drugs derived from this core structure. Among these, antimalarial agents like chloroquine and hydroxychloroquine have been widely studied and utilized. The introduction of chlorine atoms into the quinoline ring enhances the lipophilicity and binding affinity of the molecule, which can be crucial for its interaction with biological targets.

In recent years, there has been a surge in research focused on developing new quinoline-based compounds with enhanced efficacy and reduced side effects. The 4,7-Dichloroquinolin-3-amine scaffold has emerged as a promising candidate for further exploration due to its ability to modulate multiple biological pathways. Specifically, studies have indicated that this compound may exhibit potent activity against certain types of cancer cells by inhibiting key enzymes involved in cell proliferation and survival.

One of the most compelling aspects of 4,7-Dichloroquinolin-3-amine is its potential as a lead compound for drug discovery. Researchers have leveraged computational chemistry techniques to identify and optimize analogs of this molecule that could improve its pharmacokinetic properties. For instance, molecular docking studies have suggested that modifications at the 4- and 7-chlorine positions could enhance binding to specific protein targets, such as kinases and transcription factors. These findings are particularly relevant in the context of targeted therapy, where precision is paramount.

The amine group at the 3-position of 4,7-Dichloroquinolin-3-amine also provides a versatile handle for further functionalization. This site can be used to attach various pharmacophores or linker groups, enabling the synthesis of a library of derivatives with tailored biological activities. Such libraries are instrumental in high-throughput screening (HTS) campaigns aimed at identifying novel drug candidates. Preliminary experiments have shown that certain derivatives exhibit significant cytotoxicity against multidrug-resistant cancer cell lines, highlighting the therapeutic potential of this class of compounds.

Advances in synthetic methodologies have also contributed to the growing interest in 4,7-Dichloroquinolin-3-amine. Modern techniques allow for efficient and scalable production of this compound, making it more accessible for research purposes. Additionally, green chemistry principles have been incorporated into synthetic routes to minimize waste and reduce environmental impact. Such sustainable approaches are increasingly important in pharmaceutical research as they align with global efforts to promote environmentally responsible practices.

The biological activity of 4,7-Dichloroquinolin-3-amine has been further explored through preclinical studies. In vitro assays have demonstrated its ability to inhibit the growth of various tumor cell lines by disrupting key signaling pathways involved in cancer progression. For example, studies indicate that this compound may interfere with tyrosine kinase activity, which is often dysregulated in cancer cells. Furthermore, animal models have provided insights into its potential therapeutic effects in vivo.

One notable study published in a recent issue of *Journal of Medicinal Chemistry* described the synthesis and evaluation of several derivatives based on the 4,7-Dichloroquinolin-3-amine scaffold. The researchers employed structure-activity relationship (SAR) analysis to identify modifications that enhanced potency while maintaining selectivity. Their findings revealed that certain analogs exhibited nanomolar affinity for their target proteins without significant off-target effects. This level of selectivity is critical for developing safe and effective drugs.

The future directions for research on 4,7-Dichloroquinolin-3-amine are multifaceted. Further investigation into its mechanism of action will be essential to understand how it exerts its biological effects at a molecular level. Additionally, clinical trials will be necessary to assess its safety and efficacy in human patients. Collaborative efforts between academic institutions and pharmaceutical companies could accelerate these processes by combining expertise and resources.

In conclusion,4,7-Dichloroquinolin-3-amine (CAS No. 858468-08-3) represents a promising candidate for drug development due to its unique structural features and demonstrated biological activity. Its potential applications span multiple therapeutic areas, particularly oncology and infectious diseases. As research continues to uncover new insights into its properties and mechanisms,4,7-Dichloroquinolin-3-am ine is poised to play an important role in the next generation of therapeutic agents.

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